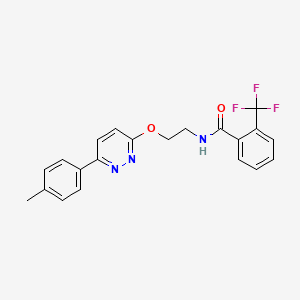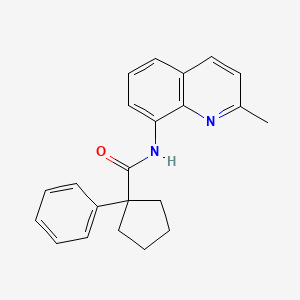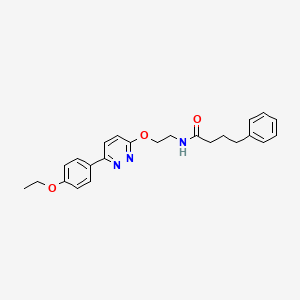![molecular formula C21H20N6 B14968514 N6-allyl-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968514.png)
N6-allyl-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of various substituents, such as the 3-methylphenyl, phenyl, and prop-2-en-1-yl groups, contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Analyse Des Réactions Chimiques
N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Addition: The prop-2-en-1-yl group allows for addition reactions, such as hydrogenation or hydrohalogenation, to form saturated or halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections and cancer.
Mécanisme D'action
The mechanism of action of N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation. By inhibiting DHFR, the compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell growth and proliferation, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other pyrazolopyrimidine derivatives, such as:
Palbociclib: A CDK4/6 inhibitor used in the treatment of breast cancer.
Dilmapimod: A potential therapeutic agent for rheumatoid arthritis.
The uniqueness of N4-(3-METHYLPHENYL)-1-PHENYL-N6-(PROP-2-EN-1-YL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substituents and the resulting biological activities, which may differ from those of other similar compounds .
Propriétés
Formule moléculaire |
C21H20N6 |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
4-N-(3-methylphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C21H20N6/c1-3-12-22-21-25-19(24-16-9-7-8-15(2)13-16)18-14-23-27(20(18)26-21)17-10-5-4-6-11-17/h3-11,13-14H,1,12H2,2H3,(H2,22,24,25,26) |
Clé InChI |
VMBJUGGAWCPDCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N6-isopentyl-1-phenyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14968431.png)
![3-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14968433.png)

![7-(4-Fluoro-2-methoxyphenyl)-2-(propan-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14968438.png)
![2-{[5-(1H-Indol-3-YL)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14968443.png)

![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B14968466.png)

![4-chloro-N-[1-(1-phenyl-1H-tetrazol-5-yl)cyclopentyl]aniline](/img/structure/B14968473.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B14968480.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14968494.png)
![N-(furan-2-ylmethyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14968528.png)
![N-(2-ethoxyphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B14968536.png)
![2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B14968542.png)
